2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and a dichlorobenzyl group
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural features make it a candidate for probing biological pathways.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The triazole and thiazole intermediates are then coupled through a nucleophilic substitution reaction, where the amino group of the triazole attacks the electrophilic carbon of the thiazole.
Final Acylation: The final step involves the acylation of the coupled intermediate with 2,4-dichlorobenzyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the dichlorobenzyl group, making it less hydrophobic and potentially less bioactive.
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide: Lacks the triazole ring, which may reduce its ability to interact with certain biological targets.
Uniqueness
The presence of both the triazole and thiazole rings, along with the dichlorobenzyl group, makes 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide unique. This combination of structural features enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6OS2/c1-8-21-22-15(23(8)18)25-7-13(24)20-14-19-6-11(26-14)4-9-2-3-10(16)5-12(9)17/h2-3,5-6H,4,7,18H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQGASPFWUGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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